molecular formula C12H16N8O B2972044 N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448048-26-7

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2972044
CAS No.: 1448048-26-7
M. Wt: 288.315
InChI Key: BTPJALDGRGYCAQ-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a 4-methylpiperazine carboxamide group. This structure combines aromatic and nitrogen-rich heterocycles, which are often associated with bioactive properties.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O/c1-18-4-6-19(7-5-18)17-12(21)10-2-3-11(16-15-10)20-9-13-8-14-20/h2-3,8-9H,4-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJALDGRGYCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the triazole moiety: This step involves the reaction of the pyridazine core with a triazole derivative, often under conditions that promote nucleophilic substitution.

    Attachment of the piperazine group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and therapeutic applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Heterocycle Key Substituents Biological Activity / Application References
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pyridazine 1,2,4-Triazole, 4-methylpiperazine carboxamide Hypothesized kinase inhibition (inferred from analogs) N/A
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide Pyridazine Cyclopropanecarboxamide, 1-methyl-1,2,4-triazole, deuterated methyl group Crystalline form for enhanced stability/solubility
Talarozole (N-[4-[(1RS)-2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]benzothiazol-2-amine) Benzothiazole 1,2,4-Triazole, ethyl-butyl chain Keratinization disorders, acne, psoriasis
Thieno[3,2-d]pyrimidine derivatives (e.g., 4-fluoro-3-(6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol) Thienopyrimidine 4-Methylpiperazine, morpholine, fluoro-phenol Kinase inhibition (e.g., PI3K/mTOR pathways)
Imidazo[1,2-b]pyridazine carboxamides (e.g., N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) Imidazopyridazine Fluorophenyl, pyrrolidine Tropomyosin receptor kinase (TRK) imaging agents

Key Observations

Structural Diversity: The target compound’s pyridazine-triazole-piperazine architecture distinguishes it from thienopyrimidine or benzothiazole-based analogs. The 4-methylpiperazine group is a common pharmacophore in kinase inhibitors (e.g., imatinib derivatives), suggesting possible interactions with ATP-binding domains .

Biological Activity: Talarozole demonstrates the therapeutic relevance of 1,2,4-triazoles in dermatology, but the target compound’s pyridazine core may shift its selectivity toward other targets, such as kinases or microbial enzymes . Thienopyrimidine derivatives with morpholine/piperazine substituents show potent kinase inhibition, implying that the target compound’s piperazine group could similarly modulate pharmacokinetics or target engagement .

Synthetic and Crystallographic Considerations :

  • The crystalline form of the cyclopropane-substituted pyridazine analog (Table 1) highlights the importance of solid-state characterization for optimizing bioavailability, a factor that may apply to the target compound .
  • Synthetic routes for triazole-containing compounds (e.g., Michael additions or nucleophilic substitutions) are well-established, as seen in β-(1,2,4-triazol-1-yl)-alanine derivatives .

Biological Activity

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with a triazole moiety and a piperazine group. Its molecular formula is C12_{12}H16_{16}N6_{6}O, with a molecular weight of approximately 248.3 g/mol. The presence of multiple nitrogen atoms in the triazole and piperazine rings contributes to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key signaling pathways involved in cancer progression. The compound's activity can be attributed to:

  • Inhibition of Kinase Activity : The compound has shown promising results as an inhibitor of receptor tyrosine kinases (RTKs), particularly c-Met kinase. In vitro studies have demonstrated that it can effectively inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50_{50} values in the low micromolar range .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. Studies have reported increased apoptosis markers in treated cells compared to controls .

Biological Activity Data

Activity Cell Line IC50_{50} (µM) Mechanism
Inhibition of c-Met kinaseA5490.090Kinase inhibition
CytotoxicityMCF-71.23 ± 0.18Induces apoptosis
CytotoxicityHeLa2.73 ± 0.33Induces apoptosis

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications in cancer therapy:

  • Antitumor Activity : A study evaluated the antitumor effects of various triazole derivatives, including those similar to this compound. Results indicated significant cytotoxic effects against multiple cancer cell lines, suggesting a potential role as an anticancer agent .
  • Combination Therapy : Research has explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for improved therapeutic strategies .
  • Mechanistic Studies : Further investigations have focused on understanding the molecular interactions between this compound and its targets. These studies utilize techniques such as molecular docking and cellular assays to elucidate binding affinities and downstream effects on cellular signaling pathways .

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